2-Methoxy-D3-ethanol

Description

BenchChem offers high-quality 2-Methoxy-D3-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-D3-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFRZJHXBZDAG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-D3-ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. Among these, deuterium-labeled molecules play a pivotal role in elucidating reaction mechanisms, understanding metabolic pathways, and improving the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of 2-Methoxy-D3-ethanol (CD₃OCH₂CH₂OH), a deuterated analogue of ethylene glycol monomethyl ether.

The strategic placement of deuterium on the methoxy group offers a stable isotopic label that is not readily exchanged, making it an excellent internal standard for quantitative analysis and a valuable tracer in metabolic studies. This document will delve into the core chemical properties, structure, a plausible synthetic route, and practical applications of 2-Methoxy-D3-ethanol, with a focus on its utility in mass spectrometry-based analytical methods.

Chemical Structure and Identification

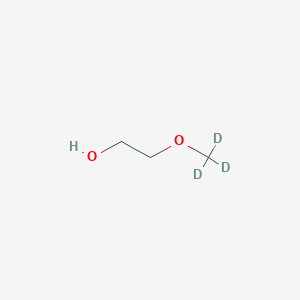

2-Methoxy-D3-ethanol is structurally similar to its non-deuterated counterpart, with the three hydrogen atoms of the methyl group replaced by deuterium atoms. This isotopic substitution has a minimal effect on the molecule's chemical reactivity but a significant impact on its mass, which is fundamental to its use in mass spectrometry.

Caption: Chemical structure of 2-Methoxy-D3-ethanol.

Key Identifiers:

-

Chemical Formula: C₃H₅D₃O₂

-

CAS Number: 97840-77-2[1]

-

Molecular Weight: 79.07 g/mol [1]

-

InChI Code: 1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3[2]

-

InChI Key: XNWFRZJHXBZDAG-FIBGUPNXSA-N[2]

-

Synonyms: 2-(Trideuteriomethoxy)ethanol[3], Ethylene Glycol Monomethyl-D3 Ether

Physicochemical Properties

The substitution of hydrogen with deuterium can lead to slight variations in the physical properties of a molecule compared to its non-deuterated isotopologue. While experimental data for 2-Methoxy-D3-ethanol is not extensively published, the following table provides a combination of reported and estimated values.

| Property | Value | Source/Justification |

| Appearance | Colorless liquid | [1] |

| Molecular Weight | 79.07 g/mol | [1] |

| Boiling Point | ~125 °C | Estimated; slightly higher than 2-methoxyethanol (124.5 °C) due to deuterium's effect on intermolecular forces.[4] |

| Density | ~0.968 g/cm³ at 20 °C | Estimated; slightly higher than 2-methoxyethanol (0.965 g/cm³) due to the increased mass of deuterium.[4] |

| Refractive Index | ~1.402 at 20 °C | Estimated to be very close to that of 2-methoxyethanol (1.4021 at 20 °C).[5] |

| Flash Point | 46 °C | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

Spectroscopic Profile (Predicted)

For a researcher, understanding the expected spectroscopic signature of a compound is crucial for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methoxy-D3-ethanol is significantly simplified compared to its non-deuterated counterpart due to the absence of protons on the methoxy group.

-

δ ~3.7 ppm (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ ~3.5 ppm (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the ether oxygen (-OCH₂-).

-

δ ~2.5 ppm (s, 1H): A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show three distinct signals:

-

δ ~72 ppm: Carbon of the -OCH₂- group.

-

δ ~61 ppm: Carbon of the -CH₂OH group.

-

δ ~58 ppm: Carbon of the deuterated methoxy group (-CD₃). The signal will likely appear as a multiplet due to carbon-deuterium coupling.

Mass Spectrometry

In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be observed at m/z = 79. Key fragmentation patterns would be expected to differ from the non-deuterated analogue due to the presence of deuterium, providing a clear distinction in mass spectrometric analyses.

Proposed Synthesis of 2-Methoxy-D3-ethanol

A plausible and efficient method for the synthesis of 2-Methoxy-D3-ethanol is via a Williamson ether synthesis, utilizing deuterated methanol as the source of the isotopic label.

Caption: Proposed workflow for the synthesis of 2-Methoxy-D3-ethanol.

Detailed Experimental Protocol

Stage 1: Preparation of Sodium Deuterated Methoxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add deuterated methanol (CD₃OD, 1.0 equivalent) dropwise from the dropping funnel to the NaH suspension. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete reaction, forming a solution of sodium deuterated methoxide (NaOCD₃).

Stage 2: Williamson Ether Synthesis

-

To the freshly prepared solution of sodium deuterated methoxide, add 2-bromoethanol (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

Stage 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 2-Methoxy-D3-ethanol by fractional distillation to yield the final, high-purity product.

Applications in Research and Drug Development

The primary application of 2-Methoxy-D3-ethanol is as an internal standard in quantitative analytical methods, particularly those involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Use as an Internal Standard in Bioanalytical Assays

In drug metabolism and pharmacokinetic (DMPK) studies, it is often necessary to quantify the levels of a drug or its metabolites in biological matrices such as blood, plasma, or urine. The non-deuterated 2-methoxyethanol is a metabolite of certain industrial chemicals, and monitoring its concentration is important for toxicological assessments.[6]

The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry because it co-elutes with the analyte of interest and experiences similar ionization and matrix effects, but is distinguishable by its mass.[7][8] This allows for highly accurate and precise quantification.

Example Protocol: Quantification of 2-Methoxyethanol in a Biological Matrix using GC-MS

This protocol outlines a general procedure for the use of 2-Methoxy-D3-ethanol as an internal standard for the quantification of 2-methoxyethanol.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Steps:

-

Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of 2-methoxyethanol into a blank biological matrix.

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standard, or QC, add a fixed amount of 2-Methoxy-D3-ethanol solution (the internal standard).

-

Perform an extraction to isolate the analyte and internal standard from the matrix. This can be a liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE).

-

Evaporate the solvent and, if necessary, reconstitute the residue in a suitable solvent for injection. A derivatization step may be included to enhance the volatility and chromatographic properties of the analytes.[9]

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

The GC column separates the analyte and internal standard from other components in the sample.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both 2-methoxyethanol and 2-Methoxy-D3-ethanol.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 2-methoxyethanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-D3-ethanol is not widely available, the safety precautions for its non-deuterated analogue, 2-methoxyethanol, should be strictly followed. 2-Methoxyethanol is a hazardous substance with known reproductive and developmental toxicity.[10]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion

2-Methoxy-D3-ethanol is a valuable tool for researchers in analytical chemistry, toxicology, and drug development. Its utility as an internal standard in mass spectrometry-based quantification methods ensures high accuracy and precision. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and a practical example of its application. By understanding the principles and protocols outlined herein, scientists can effectively leverage this isotopically labeled compound in their research endeavors.

References

-

Unkefer, C. J., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]

-

Unkefer, C. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC. Available at: [Link]

-

Kvitvang, H. F., & Bruheim, P. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A. Available at: [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). 2-Methoxy-d3-ethanol250mg. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

-

Smallwood, A. W. (1984). Analyses of ethylene glycol monoalkyl ethers and their proposed metabolites in blood and urine. Environmental Health Perspectives. Available at: [Link]

-

National Institute for Occupational Safety and Health. (1991). Criteria for a Recommended Standard: Occupational Exposure to Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether and Their Acetates. National Technical Reports Library. Available at: [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive Index of 2-Methoxyethanol. Retrieved from [Link]

Sources

- 1. 2-Methoxy-d3-ethanol250mg | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 2. 2-Methoxy-d3-ethanol | 97840-77-2 [sigmaaldrich.com]

- 3. 2-Methoxy-d3-ethanol | TRC-M262436-250MG | LGC Standards [lgcstandards.com]

- 4. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Refractive Index [macro.lsu.edu]

- 6. Analyses of ethylene glycol monoalkyl ethers and their proposed metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntrl.ntis.gov [ntrl.ntis.gov]

The Role of 2-Methoxy-D3-ethanol in Advancing Analytical Precision in Toxicology and Pharmacokinetic Research

A Senior Application Scientist's In-Depth Technical Guide

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for Monitoring 2-Methoxyethanol

2-Methoxyethanol (2-ME), a glycol ether with widespread industrial applications as a solvent in paints, dyes, and resins, poses significant health risks.[1] Its established reproductive and developmental toxicity necessitates accurate and precise monitoring of occupational and environmental exposure.[1][2][3] To meet this analytical challenge, researchers rely on robust methodologies capable of quantifying trace levels of 2-ME in complex biological matrices. This guide delves into the critical role of 2-Methoxy-D3-ethanol as an internal standard in the gold-standard analytical technique of isotope dilution gas chromatography-mass spectrometry (GC-MS) for the biomonitoring of 2-ME.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Trustworthiness

The cornerstone of accurate quantification in mass spectrometry is the use of an appropriate internal standard. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thereby compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards, such as 2-Methoxy-D3-ethanol, are the pinnacle of this approach.

2-Methoxy-D3-ethanol is chemically identical to 2-Methoxyethanol, with the exception that the three hydrogen atoms on the methoxy group are replaced with deuterium atoms. This substitution results in a predictable mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard while ensuring they behave virtually identically throughout the analytical process. This near-perfect mimicry is the essence of the isotope dilution method, providing a self-validating system for highly accurate and precise measurements.

Core Application: Biomonitoring of 2-Methoxyethanol Exposure

The primary application of 2-Methoxy-D3-ethanol is in the quantitative analysis of 2-Methoxyethanol in biological samples, most commonly urine. Following exposure, 2-Methoxyethanol is metabolized in the body to 2-methoxyacetic acid (MAA), which is then excreted in the urine.[2][3][4] Therefore, the concentration of 2-ME or its metabolite MAA in urine serves as a reliable biomarker of exposure.

Experimental Workflow: From Sample to Result

The following sections provide a detailed, step-by-step methodology for the determination of 2-Methoxyethanol in urine using 2-Methoxy-D3-ethanol as an internal standard, based on established principles of analytical toxicology.

Detailed Experimental Protocol: Quantitative Analysis of 2-Methoxyethanol in Urine by GC-MS

This protocol outlines a validated approach for the determination of 2-Methoxyethanol in urine samples, employing 2-Methoxy-D3-ethanol for internal standardization.

Preparation of Standards and Reagents

-

Primary Stock Solution of 2-Methoxyethanol (1 mg/mL):

-

Accurately weigh 100 mg of pure 2-Methoxyethanol.

-

Dissolve in 100 mL of methanol in a volumetric flask.

-

-

Internal Standard Stock Solution of 2-Methoxy-D3-ethanol (1 mg/mL):

-

Accurately weigh 10 mg of 2-Methoxy-D3-ethanol.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

-

Working Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve a concentration range relevant to expected sample concentrations (e.g., 0.1 to 50 µg/mL).

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the internal standard stock solution with methanol.

-

Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect urine samples in sterile containers and store at -20°C until analysis.

-

Thawing and Aliquoting: Thaw urine samples to room temperature and vortex to ensure homogeneity. Pipette 1 mL of each urine sample, calibration standard, and a blank (methanol) into separate glass vials.

-

Internal Standard Spiking: Add 100 µL of the 10 µg/mL 2-Methoxy-D3-ethanol internal standard spiking solution to each vial (except the blank). This results in an internal standard concentration of 1 µg/mL in each sample.

-

Extraction:

-

Add 2 mL of ethyl acetate to each vial.

-

Cap the vials and vortex for 2 minutes to facilitate the extraction of 2-Methoxyethanol and the internal standard into the organic layer.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

-

Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL of the concentrated extract is injected in splitless mode.

-

GC Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/minute.

-

Hold: Hold at 150°C for 2 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

2-Methoxyethanol: m/z 45 (primary), 58, 76.

-

2-Methoxy-D3-ethanol: m/z 48 (primary), 61, 79.

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the primary ions of 2-Methoxyethanol (m/z 45) and 2-Methoxy-D3-ethanol (m/z 48).

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 2-Methoxyethanol to the peak area of 2-Methoxy-D3-ethanol against the concentration of the calibration standards.

-

Quantification: Determine the concentration of 2-Methoxyethanol in the unknown urine samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

Data Presentation

| Parameter | 2-Methoxyethanol | 2-Methoxy-D3-ethanol |

| Chemical Formula | C3H8O2 | C3H5D3O2 |

| Molecular Weight | 76.09 g/mol | 79.11 g/mol |

| Primary Ion (m/z) | 45 | 48 |

| Secondary Ions (m/z) | 58, 76 | 61, 79 |

Table 1: Key Mass Spectrometry Parameters for 2-Methoxyethanol and its Deuterated Internal Standard.

Visualization of the Analytical Workflow

Caption: Workflow for the quantitative analysis of 2-Methoxyethanol in urine.

Trustworthiness Through Self-Validation

The described protocol incorporates multiple layers of validation to ensure the trustworthiness of the results. The use of a stable isotope-labeled internal standard is the primary self-validating mechanism. Additionally, the inclusion of calibration standards, blanks, and quality control samples in each analytical run allows for continuous monitoring of instrument performance and method accuracy.

Conclusion: Enhancing Research with Precision

2-Methoxy-D3-ethanol is an indispensable tool for researchers, toxicologists, and drug development professionals engaged in the study of 2-Methoxyethanol. Its application as an internal standard in isotope dilution GC-MS analysis provides the accuracy, precision, and reliability required for meaningful biomonitoring and pharmacokinetic studies. By enabling the confident quantification of 2-Methoxyethanol exposure, 2-Methoxy-D3-ethanol plays a vital role in protecting human health and advancing our understanding of the toxicology of this important industrial chemical.

References

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). CDC. Retrieved from [Link]

-

Follow up study of haematological effects in workers exposed to 2-methoxyethanol. (1996). Occupational and Environmental Medicine, 53(9), 595–600. [Link]

-

2-Methoxyethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. (n.d.). CDC Stacks. Retrieved from [Link]

- Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive). (2010). Environment Canada.

-

OSHA. (2019). 2-Methoxyethanol, 2-methoxyethyl acetate, 2-ethoxyethanol, and 2-ethoxyethyl acetate. Retrieved from [Link]

-

A specific and sensitive GC–MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (2020). Analytical and Bioanalytical Chemistry, 412(23), 5759–5770. [Link]

-

Gas chromatographic determination of methoxyacetic and ethoxyacetic acid in urine. (1986). British Journal of Industrial Medicine, 43(1), 62–65. [Link]

-

Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples. (2003). CDC Stacks. Retrieved from [Link]

-

Improved method to measure urinary alkoxyacetic acids. (1999). Occupational and Environmental Medicine, 56(8), 547–554. [Link]

-

Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2021). Metabolomics, 17(11), 96. [Link]

Sources

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 2-Methoxy-D3-ethanol

This guide offers a comprehensive, in-depth exploration of the synthesis and isotopic purity assessment of 2-Methoxy-D3-ethanol. Tailored for researchers, scientists, and professionals in drug development, this document provides not only procedural steps but also the underlying scientific rationale for key experimental choices.

Strategic Importance of 2-Methoxy-D3-ethanol in Advanced Research

2-Methoxy-D3-ethanol, a deuterated isotopologue of 2-methoxyethanol, serves as a critical tool in modern biomedical and pharmaceutical research. The strategic incorporation of three deuterium atoms on the methoxy group provides a stable isotopic label. This modification is fundamental for its primary application as an internal standard in pharmacokinetic and drug metabolism studies, where it allows for precise quantification of the non-labeled parent compound or its metabolites via mass spectrometry.[1] The methoxy group itself is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[2]

The stability of the carbon-deuterium bond ensures minimal isotopic exchange under physiological conditions, a crucial attribute for its use as a tracer in metabolic pathway analysis.[3] Furthermore, its utility extends to being a versatile building block for the synthesis of more complex deuterated molecules, making the initial isotopic and chemical purity of paramount importance for the integrity of subsequent research.

Synthesis via Williamson Ether Synthesis: A Robust and Scalable Method

The Williamson ether synthesis stands as the most reliable and widely employed method for preparing ethers, including their deuterated analogues.[4][5][6] This SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[5][7] For the synthesis of 2-Methoxy-D3-ethanol, this translates to the reaction of an ethylene glycol monoalkoxide with a deuterated methylating agent.

Mechanistic Rationale and Reaction Optimization

The reaction proceeds in two key steps:

-

Deprotonation: Ethylene glycol is treated with a strong, non-nucleophilic base to generate the monoalkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic carbon of a deuterated methyl halide, such as iodomethane-d3 (CD₃I). The choice of a primary alkyl halide is critical to favor the SN2 pathway and avoid competing elimination reactions.[7][8]

Polar aprotic solvents like DMF or acetonitrile are generally used to promote SN2 reactions.[4]

Detailed Experimental Protocol

Materials:

-

Ethylene glycol

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane-d3 (CD₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried reaction vessel under an inert atmosphere is charged with sodium hydride in anhydrous THF.

-

A solution of ethylene glycol in anhydrous THF is added dropwise at 0°C. The mixture is stirred until hydrogen evolution ceases.

-

The reaction is cooled, and iodomethane-d3 is added. The mixture is stirred overnight at room temperature.

-

The reaction is carefully quenched with saturated aqueous NH₄Cl.

-

The product is extracted into an organic solvent, dried over anhydrous MgSO₄, and concentrated.

-

The crude product is purified by fractional distillation to yield pure 2-Methoxy-D3-ethanol.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-Methoxy-D3-ethanol.

Rigorous Determination of Isotopic Purity

Verifying the isotopic purity of deuterated compounds is essential for their reliable use.[1][9] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analytical picture.[1][9]

Quantitative ¹H NMR Spectroscopy

¹H NMR spectroscopy is a primary technique for determining the percentage of deuterium incorporation.[10] The isotopic purity is calculated by comparing the integral of the residual proton signal at the deuterated position to a non-deuterated signal within the same molecule. For 2-Methoxy-D3-ethanol, this involves comparing the residual -OCH₃ signal to the -CH₂CH₂- signals.

High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry confirms the successful incorporation of deuterium by detecting the mass shift in the molecular ion.[11][12][13] High-resolution instruments can separate and quantify the relative abundance of each isotopologue (e.g., molecules with d0, d1, d2, and d3).[13][14] This provides a detailed isotopologue profile, which is critical for regulatory compliance in drug development.[14]

Analytical Workflow for Purity Verification

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synmr.in [synmr.in]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. almacgroup.com [almacgroup.com]

- 14. isotope.com [isotope.com]

2-Methoxy-D3-ethanol physical and chemical characteristics

An In-Depth Technical Guide to 2-Methoxy-D3-ethanol

This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 2-Methoxy-D3-ethanol (CD₃OCH₂CH₂OH). It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their analytical and metabolic studies.

Introduction: The Role of Deuterated Analogs in Modern Research

In the precise world of quantitative bioanalysis and drug metabolism, the use of stable isotope-labeled internal standards is not just a best practice—it is the gold standard. 2-Methoxy-D3-ethanol, a deuterated analog of 2-Methoxyethanol, serves as a critical tool in these fields. The substitution of three protium (¹H) atoms with deuterium (²H or D) on the methoxy group creates a compound that is chemically almost identical to its unlabeled counterpart but possesses a distinct, heavier mass.[1]

This mass shift is the key to its utility. In mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated standard can be distinguished from the endogenous or administered unlabeled analyte.[2] This allows it to act as an ideal internal standard, co-eluting chromatographically with the analyte while providing a separate mass signal.[3] The primary advantage is the ability to correct for variability during sample preparation, such as extraction losses, and to mitigate unpredictable matrix effects, including ion suppression or enhancement, which are common in complex biological samples like plasma or whole blood.[1][2] The result is a significant improvement in the accuracy, precision, and robustness of quantitative analytical methods.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reference standard is paramount for its effective implementation in the laboratory.

Core Physicochemical Data

The essential identifiers and physical properties of 2-Methoxy-D3-ethanol are summarized below. These values are critical for everything from calculating concentrations to ensuring safe handling and storage.

| Property | Value | Source(s) |

| Chemical Name | 2-Methoxy-d3-ethanol | [4][5] |

| Synonym(s) | Ethylene Glycol Monomethyl-d3 Ether, Methyl-d3 Cellosolve | [6][7] |

| CAS Number | 97840-77-2 | [4][5][8] |

| Molecular Formula | CD₃OCH₂CH₂OH | [4][6] |

| Molecular Weight | 79.11 g/mol | [7] |

| Unlabeled MW | 76.09 g/mol | [9] |

| Appearance | Colorless liquid | [4] |

| Flash Point | 46 °C (114.8 °F) | [4] |

| Isotopic Purity | Typically ≥98 atom % D | [4][6] |

Structural Representation

The precise placement of the deuterium labels is fundamental to the compound's function as an internal standard. The diagram below illustrates the molecular structure, highlighting the deuterated methoxy group.

Caption: Molecular structure of 2-Methoxy-D3-ethanol.

Analytical Characterization: A Spectroscopic Deep Dive

Confirmation of identity and purity is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): In electron ionization MS, the non-deuterated 2-Methoxyethanol typically shows a molecular ion peak (M⁺) at m/z 76. For 2-Methoxy-D3-ethanol, this peak is expected to shift to m/z 79, confirming the incorporation of three deuterium atoms. The fragmentation pattern would also show corresponding mass shifts. For instance, a prominent fragment in the unlabeled compound is the loss of CH₂OH (m/z 45), which would remain the same for the deuterated version, while fragments containing the methoxy group would be 3 daltons heavier.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the site of isotopic labeling.

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence of deuteration. In a protic solvent, one would expect to see signals for the two methylene groups (-CH₂CH₂-) and the hydroxyl proton (-OH). A key feature is the absence of a singlet around 3.4 ppm, which corresponds to the methoxy protons (-OCH₃) in the unlabeled compound. This absence confirms successful deuteration at the methoxy position.

-

¹³C NMR: The carbon spectrum is also informative. The carbon of the deuterated methoxy group (CD₃) will exhibit a characteristic multiplet due to coupling with deuterium (which has a spin I=1) and will be shifted slightly upfield compared to a standard CH₃ group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretching band around 3400 cm⁻¹ and C-H stretching bands around 2850-3000 cm⁻¹. The key difference will be the appearance of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretches, providing further evidence of deuteration.

Application in Bioanalytical Workflows

The primary application for 2-Methoxy-D3-ethanol is as an internal standard (IS) in quantitative LC-MS assays. Its utility stems from its ability to mimic the analyte's behavior throughout the analytical process.

Causality in Internal Standard Selection

Why is a deuterated analog superior to a structurally similar but non-isotopic compound?

-

Co-elution: The deuterated standard has nearly identical physicochemical properties to the analyte, ensuring it travels through the liquid chromatography column at the same rate and elutes at the same retention time.[3] This is critical because it means both the analyte and the IS experience the same matrix effects at the same moment they enter the mass spectrometer's ion source.[2]

-

Similar Ionization Efficiency: Because the electronic structure is virtually unchanged, the deuterated IS is assumed to have the same ionization efficiency as the analyte, making the ratio of their responses a reliable measure of concentration.

-

Compensating for Sample Loss: Any physical loss of sample during extraction, evaporation, or reconstitution steps will affect both the analyte and the IS equally.[1][2] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to consistent and accurate results.[10]

Typical Experimental Workflow: LC-MS Bioanalysis

The following diagram and protocol outline a self-validating system for quantifying an analyte (e.g., 2-Methoxyethanol) in a biological matrix using 2-Methoxy-D3-ethanol as an internal standard.

Caption: Workflow for bioanalysis using a deuterated internal standard.

Protocol: Quantitative Analysis using 2-Methoxy-D3-ethanol IS

-

Preparation of Standards: Prepare a stock solution of 2-Methoxy-D3-ethanol in a suitable organic solvent (e.g., methanol). Create a working internal standard solution by diluting the stock to a fixed concentration (e.g., 100 ng/mL).

-

Sample Spiking: To all samples, calibration standards, and quality controls, add a small, precise volume of the working IS solution at the very beginning of the sample preparation process.[10] This ensures the IS is present to account for variability in all subsequent steps.

-

Sample Extraction: Perform a protein precipitation by adding a volume of cold acetonitrile (containing the IS) to the biological sample. Vortex and centrifuge to pellet the precipitated proteins.

-

Concentration & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto an appropriate LC column (e.g., C18). Set up the mass spectrometer to monitor specific mass transitions for both the analyte (2-Methoxyethanol) and the internal standard (2-Methoxy-D3-ethanol) in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Integrate the chromatographic peak areas for both the analyte and the IS. Calculate the ratio of the analyte area to the IS area. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. Determine the concentration of the unknown samples from this curve.

Safety, Handling, and Storage

As a flammable liquid, 2-Methoxy-D3-ethanol requires careful handling.[6][7]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Keep away from heat, sparks, and open flames.[12] Ground all equipment to prevent static discharge.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][11] Room temperature storage is generally acceptable.[6][7]

-

Stability: The compound is stable if stored under the recommended conditions.[6] However, it is good practice to re-analyze for chemical and isotopic purity after extended periods (e.g., three years) before use in critical quantitative assays.[6]

References

- Vertex AI Search. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- SJZ Chem-Pharm Co., Ltd. (n.d.). 2-Methoxy-d3-ethanol 250mg.

- Alfa Chemistry. (n.d.). CAS 97840-77-2 2-Methoxy-d3-ethanol.

- Sigma-Aldrich. (n.d.). 2-Methoxy-d3-ethanol | 97840-77-2.

- LGC Standards. (n.d.). 2-Methoxy-d3-ethanol-1,1,2,2-d4.

- CDN Isotopes. (n.d.). 2-Methoxy-d3-ethanol.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3).

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- HPC Standards. (n.d.). Safety Data Sheet: 2-Methoxy-d3-ethanol-1,1,2,2-d4.

- Chemos GmbH & Co. KG. (2024, March 26). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol.

- National Institute of Standards and Technology. (n.d.). Ethanol, 2-methoxy-. NIST Chemistry WebBook.

- Fisher Scientific. (2009, May 21). Safety Data Sheet: Ethanol Solution 96%.

- Greenfield Global. (n.d.). Safety Data Sheet.

- CDN Isotopes. (n.d.). 2-Methoxy-d3-ethanol.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 3. texilajournal.com [texilajournal.com]

- 4. 2-Methoxy-d3-ethanol250mg | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 5. 2-Methoxy-d3-ethanol | 97840-77-2 [sigmaaldrich.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Ethanol, 2-methoxy- [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. greenfield.com [greenfield.com]

The Quintessential Guide to 2-Methoxy-D3-ethanol: Sourcing, Application, and Analysis for the Modern Laboratory

For researchers, medicinal chemists, and professionals in drug development, the precision of analytical methodologies is paramount. The quantification of analytes in complex biological matrices demands internal standards that are both chemically analogous and physically distinguishable from the target compound. Deuterated standards have emerged as the gold standard for such applications, and among them, 2-Methoxy-D3-ethanol serves as a crucial tool in a variety of research contexts. This technical guide provides a comprehensive overview of the commercial availability, primary applications, and a detailed protocol for the effective use of 2-Methoxy-D3-ethanol in a laboratory setting.

Understanding 2-Methoxy-D3-ethanol: A Chemist's Perspective

2-Methoxy-D3-ethanol (CAS No. 97840-77-2) is a deuterated analog of 2-Methoxyethanol.[1][2] In this isotopically labeled compound, the three hydrogen atoms of the methoxy group are replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry-based analytical techniques.

The primary application of 2-Methoxy-D3-ethanol is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[3][4] The use of a deuterated internal standard allows for the correction of variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[5][6][7] Because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, it provides a highly accurate and precise means of quantification.[3][5]

Commercial Availability and Sourcing

Sourcing high-purity 2-Methoxy-D3-ethanol is a critical first step for any research application. Several reputable chemical suppliers offer this compound, often with detailed certificates of analysis that provide information on isotopic purity and chemical purity. Below is a comparative table of some of the key suppliers.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Notes |

| LGC Standards | 2-Methoxy-d3-ethanol | TRC-M262436 | 97840-77-2 | Not specified on the product page, requires login. | Available in various pack sizes.[3] |

| CDN Isotopes | 2-Methoxy-d3-ethanol | D-2855 | 97840-77-2 | 98 atom % D | Discontinued, with a replacement part available through LGC Standards.[1][2] |

| Sigma-Aldrich | 2-Methoxy-d3-ethanol | AABH99A50908 | 97840-77-2 | Not specified on the product page. | Availability may be region-dependent.[6] |

| HPC Standards | 2-Methoxy-d3-ethanol-1,1,2,2-d4 | 688927 | 108152-85-8 | Not specified on the product page. | A more heavily deuterated version.[5] |

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Application in a Research Setting: A Step-by-Step Protocol

The following is a representative protocol for the use of 2-Methoxy-D3-ethanol as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in a biological matrix (e.g., plasma) using LC-MS.

Materials and Reagents

-

2-Methoxy-D3-ethanol (as internal standard)

-

Analyte X (for calibration curve)

-

Human plasma (or other biological matrix)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow

The overall workflow for sample preparation and analysis is depicted in the following diagram:

Caption: A typical workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS.

Detailed Procedural Steps

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in methanol.

-

Prepare a 1 mg/mL stock solution of 2-Methoxy-D3-ethanol in methanol.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the Analyte X stock solution to prepare a series of calibration standards in the desired concentration range (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

To 100 µL of plasma (blank, calibration standard, QC, or unknown sample), add 10 µL of a 100 ng/mL working solution of 2-Methoxy-D3-ethanol (internal standard).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS Analysis:

-

Inject 5 µL of the reconstituted sample onto the LC-MS system.

-

Perform chromatographic separation using a suitable C18 column and a gradient elution program.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both Analyte X and 2-Methoxy-D3-ethanol in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

2-Methoxy-D3-ethanol is a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

2-Methoxy-D3-ethanol is an invaluable tool for researchers and scientists engaged in quantitative analysis. Its commercial availability from reputable suppliers and its ideal properties as a deuterated internal standard make it a cornerstone of accurate and precise bioanalytical methods. By following a well-designed and validated protocol, laboratories can leverage the power of stable isotope dilution to achieve high-quality data in their drug development and research endeavors.

References

-

SJZ Chem-Pharm Co., Ltd. 2-Methoxy-d3-ethanol-1,1,2,2-d4100mg. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. [Link]

-

Greenfield Global. SAFETY DATA SHEET. [Link]

Sources

- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

An In-Depth Technical Guide to 2-Methoxy-D3-ethanol: Properties, Synthesis, and Application as a Mass Spectrometry Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-D3-ethanol (CAS Number: 97840-77-2), a deuterated analog of 2-Methoxyethanol. As a Senior Application Scientist, this document moves beyond simple data recitation to explain the causality behind its synthesis, the rationale for its primary application, and the meticulous protocols required for its effective use. The core focus is on its role as a high-fidelity internal standard in quantitative mass spectrometry, a critical function in modern drug development and metabolic research.

Core Compound Identification and Physicochemical Properties

2-Methoxy-D3-ethanol is a stable, isotopically labeled version of 2-Methoxyethanol where the three hydrogen atoms of the methyl group have been replaced with deuterium. This substitution is key to its utility, providing a distinct mass signature without significantly altering its chemical behavior.

Molecular Formula: CD₃OCH₂CH₂OH

CAS Number: 97840-77-2[1]

The physical and chemical properties of 2-Methoxy-D3-ethanol are nearly identical to its non-labeled counterpart, 2-Methoxyethanol (CAS: 109-86-4), due to the subtle nature of isotopic substitution. The primary difference lies in its molecular weight.

Table 1: Physicochemical Properties

| Property | Value (2-Methoxy-D3-ethanol) | Value (2-Methoxyethanol, for reference) | Source |

| Molecular Weight | 79.11 g/mol | 76.09 g/mol | N/A |

| Appearance | Colorless liquid | Colorless liquid | [2] |

| Boiling Point | ~124.3 °C | 124.3 °C | [3] |

| Flash Point | 46 °C | 39.4 °C | [2] |

| Density | ~0.965 g/cm³ | 0.965 g/cm³ | [3] |

Note: Properties such as boiling point and density are cited for the non-deuterated analogue and are expected to be nearly identical for the D3 version.

Synthesis of 2-Methoxy-D3-ethanol: A Mechanistic Approach

The most direct and widely applicable method for synthesizing 2-Methoxy-D3-ethanol is a variation of the Williamson ether synthesis . This classic organic reaction proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism, which is highly efficient for creating ethers from an alkoxide and a primary alkyl halide.[4][5]

The causality behind choosing this pathway is its reliability and the commercial availability of the required deuterated starting material. The reaction involves two principal stages:

-

Formation of an Alkoxide: A suitable base deprotonates the least sterically hindered hydroxyl group of a diol (like ethylene glycol), creating a potent nucleophile.

-

Nucleophilic Attack: The newly formed alkoxide attacks a deuterated methyl halide (or a related compound with a good leaving group), forming the ether bond in a single, concerted step.

Caption: Proposed Williamson ether synthesis workflow for 2-Methoxy-D3-ethanol.

Experimental Protocol: Theoretical Synthesis

This protocol describes a plausible, lab-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Ethylene Glycol (anhydrous)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

D3-Methyl Iodide (CD₃I)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[5]

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere, add anhydrous ethylene glycol (10 equivalents, to favor mono-alkylation) to a flask containing anhydrous THF.

-

Alkoxide Formation: Cool the solution in an ice bath. Carefully and portion-wise, add sodium hydride (1 equivalent). Causality: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir and warm to room temperature for 1 hour to ensure complete deprotonation.

-

Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C. Add D3-Methyl Iodide (1 equivalent) dropwise via a dropping funnel over 30 minutes. Causality: A primary halide like methyl iodide is essential for an efficient Sɴ2 reaction, minimizing the competing E2 elimination pathway.[4]

-

Reaction Completion: After addition, allow the reaction to stir at room temperature overnight to ensure maximum conversion.

-

Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 2-Methoxy-D3-ethanol.

Application in Drug Development: The Internal Standard

In drug development, particularly during preclinical and clinical phases, researchers must accurately quantify drug concentrations and their metabolites in complex biological matrices like plasma or urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its sensitivity and selectivity.

However, the accuracy of LC-MS/MS can be compromised by a phenomenon known as the matrix effect . Endogenous components in the biological sample can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.

This is where 2-Methoxy-D3-ethanol, and other stable isotope-labeled (SIL) compounds, become indispensable. A SIL internal standard is the ideal tool to correct for these variations.

The Self-Validating System of a SIL Internal Standard:

-

Physicochemical Similarity: A SIL standard has virtually identical polarity, solubility, and chromatographic retention time to the non-labeled analyte.

-

Co-elution: It co-elutes with the analyte from the LC column, meaning it experiences the exact same matrix effects at the same time.

-

Mass Distinction: It is easily distinguished by the mass spectrometer due to its higher mass (+3 Da in this case).

By adding a known concentration of 2-Methoxy-D3-ethanol to every sample, standard, and quality control, any signal suppression or enhancement affecting the analyte will also affect the internal standard. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates, thus ensuring accurate and reproducible results.

Caption: Workflow for using an internal standard to correct for matrix effects.

Experimental Protocol: Quantification of 2-Methoxyethanol in Plasma

This protocol provides a robust method for quantifying 2-Methoxyethanol in human plasma using 2-Methoxy-D3-ethanol as an internal standard.

Materials and Reagents:

-

Human plasma (K₂EDTA anticoagulant)

-

2-Methoxyethanol (analyte standard)

-

2-Methoxy-D3-ethanol (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of 2-Methoxyethanol in methanol.

-

Prepare a 10 µg/mL internal standard (IS) working solution of 2-Methoxy-D3-ethanol in acetonitrile.

-

Create a calibration curve (e.g., 1-1000 ng/mL) by serially diluting the analyte stock and spiking into blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution in acetonitrile. Causality: Adding the IS in a protein-precipitating solvent ensures it is present during the entire extraction process, accounting for any analyte loss.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A fast gradient, e.g., 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole MS

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

-

MRM Transitions: The fragmentation of 2-Methoxyethanol typically involves the loss of formaldehyde (CH₂O) or water (H₂O). The primary fragment for quantification is often the protonated molecule losing formaldehyde.

-

Analyte (2-Methoxyethanol): Precursor ion [M+H]⁺ m/z 77.1 → Product ion m/z 45.1

-

Internal Standard (2-Methoxy-D3-ethanol): Precursor ion [M+H]⁺ m/z 80.1 → Product ion m/z 48.1

-

Causality: Monitoring these specific precursor-to-product ion transitions provides high selectivity, filtering out noise from other molecules in the matrix. The +3 Da shift is maintained in both the precursor and the product ion, ensuring no cross-talk.

-

Safety and Handling

2-Methoxy-D3-ethanol should be handled with the same precautions as its non-labeled analog, which is classified as a reproductive toxin.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. It is a flammable liquid.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Methoxy-D3-ethanol is more than just a deuterated molecule; it is a critical enabling tool for generating high-quality, reliable quantitative data in fields where accuracy is non-negotiable. Its synthesis, while based on classic organic chemistry, is purposeful in its design to create a molecule that perfectly mimics its analyte counterpart. For researchers in drug development and metabolomics, understanding the principles behind its use—from the Sɴ2 reaction in its synthesis to the ratiometric correction in LC-MS/MS analysis—is fundamental to producing the authoritative and trustworthy data required for scientific advancement and regulatory approval.

References

- SJZ Chem-Pharm Co., Ltd. 2-Methoxy-d3-ethanol 250mg.

- Sigma-Aldrich. 2-Methoxy-d3-ethanol | 97840-77-2.

- HPC Standards. 2-Methoxy-d3-ethanol-1,1,2,2-d4 | 1X10MG | C3HD7O2.

-

NIST Chemistry WebBook. Ethanol, 2-methoxy-. Available at: [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol.

- Sigma-Aldrich. 2-Methoxy-d3-ethanol | 97840-77-2.

- ChemicalBook. 97840-77-2(2-METHOXY-D3-ETHANOL) Product Description.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

ResearchGate. Figure S5. Mass spectrum of 2-methoxyethanol. MS (70 eV): m/z 76 (M + , 9%), 58 (6), 45(100), 31 (23), 29 (34). Available at: [Link]

-

PubMed. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis. (2022). Available at: [Link]

-

BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

-

PubMed. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. (2005). Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. (2014). Available at: [Link]

- NIST Chemistry WebBook. Ethanol, 2-methoxy- Normal boiling point.

Sources

- 1. 97840-77-2 CAS MSDS (2-METHOXY-D3-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethanol, 2-methoxy- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

A Senior Application Scientist's Guide to Deuterated Standards in Mass Spectrometry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Quantitative Analysis

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and reproducibility is paramount. From pharmacokinetic studies in drug development to clinical diagnostics and environmental testing, the ability to reliably measure the concentration of an analyte in a complex biological matrix is the bedrock of data integrity. While mass spectrometry (MS) offers unparalleled sensitivity and selectivity, it is not inherently quantitative due to variations in instrument response, sample preparation, and matrix effects.[1] To overcome these challenges, the technique of isotope dilution mass spectrometry (IDMS), employing stable isotope-labeled (SIL) internal standards, has become the undisputed gold standard.[2][3]

Among SILs, deuterated internal standards (D-IS)—where one or more hydrogen atoms in an analyte molecule are replaced by its stable, heavier isotope, deuterium—are the most widely used.[4] They are the workhorses of quantitative bioanalysis, offering a near-perfect mimic of the target analyte. This guide provides an in-depth exploration of the core principles, practical applications, and critical nuances of using deuterated standards. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices, empowering you to design robust, self-validating analytical methods.

Part 1: The Foundational Principle of Isotope Dilution

At the heart of using a deuterated standard is the principle of Isotope Dilution Mass Spectrometry (IDMS).[5] This elegant method transforms mass spectrometry from a qualitative or semi-quantitative tool into a high-precision measurement technique.[6] The core concept involves adding a known quantity of an isotopically distinct version of the analyte (the deuterated "spike") to the sample at the earliest possible stage.[6][7]

This D-IS acts as a molecular anchor, co-processing with the native analyte through every step of the workflow—extraction, cleanup, derivatization, and injection.[8] Because the D-IS and the analyte are chemically almost identical, any sample loss or variation will affect both compounds equally.[9] The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (D-IS) forms due to their mass difference.[10] Quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte.[7] This ratio remains constant regardless of sample loss or signal suppression, providing a remarkably accurate and precise result.[11]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. osti.gov [osti.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

The Quintessential Role of 2-Methoxy-D3-ethanol in Modern Metabolic and Toxicological Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide not just a protocol, but a foundational understanding of why and how 2-Methoxy-D3-ethanol serves as an indispensable tool in quantitative metabolic analysis. We will move beyond procedural steps to explore the causality behind its application, ensuring that the methodologies described are not only robust but also inherently self-validating.

The Analytical Challenge: Quantifying 2-Methoxyethanol in Complex Biological Systems

2-Methoxyethanol (also known as methyl cellosolve) is an industrial solvent used in paints, lacquers, and jet fuel de-icers.[1][2] Its utility, however, is overshadowed by its significant toxicity. Exposure to 2-methoxyethanol can lead to detrimental effects on bone marrow and the testes.[2] The toxicity is primarily attributed not to the parent compound itself, but to its primary metabolite, methoxyacetic acid (MAA), which is formed in the body via alcohol dehydrogenase.[2]

Accurately quantifying 2-methoxyethanol and its metabolites in biological matrices like blood or urine is paramount for toxicological assessment, occupational exposure monitoring, and drug metabolism studies. However, such analyses are fraught with challenges:

-

Matrix Effects: Biological samples are complex mixtures containing salts, proteins, lipids, and other endogenous molecules that can interfere with the analysis, either suppressing or enhancing the instrument's signal for the target analyte.[3]

-

Sample Preparation Inconsistencies: Variability in sample extraction, handling, and processing can lead to analyte loss, resulting in underestimation of the true concentration.

-

Instrumental Variability: Fluctuations in the performance of analytical instruments, such as a mass spectrometer, can affect the signal intensity from run to run.[4]

To overcome these hurdles, a robust internal standard is not just recommended; it is essential for achieving analytical accuracy and precision.

The Gold Standard: Stable Isotope Dilution with Deuterated Internal Standards

The most effective method for quantitative analysis in mass spectrometry is Stable Isotope Dilution (SID). This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the analyte molecule where one or more atoms have been replaced with a heavier, non-radioactive isotope.[5]

Deuterated standards, where hydrogen (¹H) is replaced with deuterium (²H or D), are the preeminent choice for SIL internal standards.[5] Their power lies in a simple, elegant principle: a deuterated standard is, for all practical purposes, chemically and physically identical to the non-labeled analyte.[3][5] It has the same polarity, solubility, and chromatographic retention time, meaning it behaves identically during sample extraction, cleanup, and chromatography.

However, due to the mass difference imparted by the deuterium atoms, it is easily distinguished from the analyte by a mass spectrometer. By adding a known concentration of the deuterated standard to a sample at the very beginning of the workflow, it experiences the exact same sources of error as the analyte. Any loss during sample prep or any signal fluctuation in the instrument affects both compounds equally. Therefore, the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's concentration, effectively canceling out any experimental variability.[3][4] This principle is the cornerstone of achieving the highest levels of accuracy and reproducibility in bioanalysis.

2-Methoxy-D3-ethanol: The Ideal Counterpart for Metabolic Analysis

For the specific quantification of 2-methoxyethanol, 2-Methoxy-D3-ethanol (CD₃OCH₂CH₂OH) is the ideal internal standard. The three deuterium atoms on the methoxy group provide a +3 Dalton mass shift, which is a sufficient mass difference to prevent any isotopic overlap or interference in the mass spectrometer, while being chemically identical in its behavior.

| Property | 2-Methoxyethanol (Analyte) | 2-Methoxy-D3-ethanol (Internal Standard) | Rationale for Use |

| Chemical Formula | CH₃OCH₂CH₂OH | CD₃OCH₂CH₂OH | Identical structure ensures co-elution in chromatography and identical behavior during sample preparation. |

| Molecular Weight | 76.09 g/mol | 79.11 g/mol | Mass difference of +3 Da allows for clear differentiation in the mass spectrometer.[6] |

| Boiling Point | ~124 °C[7] | Similar to analyte | Ensures similar behavior during any evaporation or concentration steps. |

| Solubility in Water | Miscible[2] | Miscible | Guarantees homogenous distribution in aqueous biological samples and extraction solvents. |

| Isotopic Enrichment | N/A | Typically ≥98%[6] | High isotopic purity is critical to prevent the unlabeled portion of the standard from contributing to the analyte signal.[5] |

Application in Metabolic Pathway Analysis

The primary metabolic fate of 2-methoxyethanol is its oxidation to methoxyacetic acid (MAA), the key toxic metabolite.[2][8] Understanding the kinetics of this conversion is crucial for toxicological risk assessment. Using 2-Methoxy-D3-ethanol enables a highly accurate quantification of the parent compound over time, which is essential for building pharmacokinetic models.

By accurately measuring the disappearance of the parent compound, researchers can infer the rate of formation of its metabolites. This is a self-validating system; confidence in the quantification of the parent compound directly translates to confidence in the metabolic models derived from that data.

Caption: Metabolic activation of 2-Methoxyethanol and the role of its deuterated analog in quantification.

Experimental Protocol: Quantitative Analysis of 2-Methoxyethanol in Plasma

This protocol describes a robust, validated workflow for the quantification of 2-methoxyethanol in human plasma using 2-Methoxy-D3-ethanol as an internal standard, followed by LC-MS/MS analysis.

Step 1: Preparation of Standards and Reagents

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 2-methoxyethanol in 10 mL of methanol.

-

Accurately weigh and dissolve 10 mg of 2-Methoxy-D3-ethanol in 10 mL of methanol.

-

-

Calibration Curve Standards:

-

Perform serial dilutions of the 2-methoxyethanol primary stock solution with 50:50 methanol:water to prepare working solutions.

-

Spike these working solutions into blank control plasma to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the 2-Methoxy-D3-ethanol primary stock with methanol. This solution will be used to spike all samples, calibrators, and quality controls (QCs).

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank control plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) from a separate weighing of the 2-methoxyethanol stock.

-

Step 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 100 µL of the respective sample, calibrator, or QC into the appropriate tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank control.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5-10 µL onto the LC-MS/MS system.

Caption: A typical sample preparation workflow for plasma analysis using protein precipitation.

Step 3: LC-MS/MS Instrumentation and Parameters

The following are typical starting parameters that must be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes the analyte and internal standard from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate | A standard gradient to elute the compounds of interest while washing the column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | 2-methoxyethanol readily forms protonated molecules [M+H]⁺. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition 1 | 2-Methoxyethanol: 77.1 -> 45.1 | Q1 (Precursor Ion [M+H]⁺) -> Q3 (Product Ion after fragmentation) |

| MRM Transition 2 | 2-Methoxy-D3-ethanol: 80.1 -> 48.1 | Q1 (Precursor Ion [M+D+H]⁺) -> Q3 (Product Ion after fragmentation) |

Step 4: Data Analysis and Quantification

-

Integration: Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

-

Ratio Calculation: For each injection, calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

-

Calibration Curve: Plot the Peak Area Ratio versus the nominal concentration for each calibration standard. Perform a linear regression, typically with 1/x or 1/x² weighting.

-

Concentration Determination: Use the regression equation from the calibration curve to calculate the concentration of 2-methoxyethanol in the unknown samples based on their measured Peak Area Ratios.

Method Validation: The Trustworthiness Pillar

A protocol is only as good as its validation. To ensure the trustworthiness of the data, the method must be validated according to regulatory guidelines (e.g., FDA or EMA).

| Validation Parameter | Acceptance Criteria | Purpose |